

Introduction: The Scaffold and Therapeutic Target

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Compound of Interest

Compound Name: *4-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine*

CAS No.: *148611-85-2*

Cat. No.: *B11788020*

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The p38 MAPK pathway is a critical regulator of the biosynthesis of pro-inflammatory cytokines, including TNF-

and IL-1

. Inhibition of p38

has been a primary target for treating rheumatoid arthritis, COPD, and autoimmune disorders.

While early inhibitors like SB-203580 utilized a pyridinyl-imidazole core, the pyrazole bioisostere offers distinct advantages:

- **Tautomeric Flexibility:** The 1H-pyrazole core allows for versatile binding modes within the ATP pocket.
- **Derivatization Potential:** The exocyclic amine at position 5 serves as a critical synthetic handle for generating urea or amide derivatives, enabling access to the kinase "allosteric pocket" (DFG-out conformation) for enhanced selectivity.

- 3-Pyridyl vs. 4-Pyridyl: While classic inhibitors often use a 4-pyridyl ring to interact with the hinge region (Met109), the 3-pyridyl isomer described here provides an alternative vector for hydrogen bonding, often improving solubility and altering metabolic stability profiles.

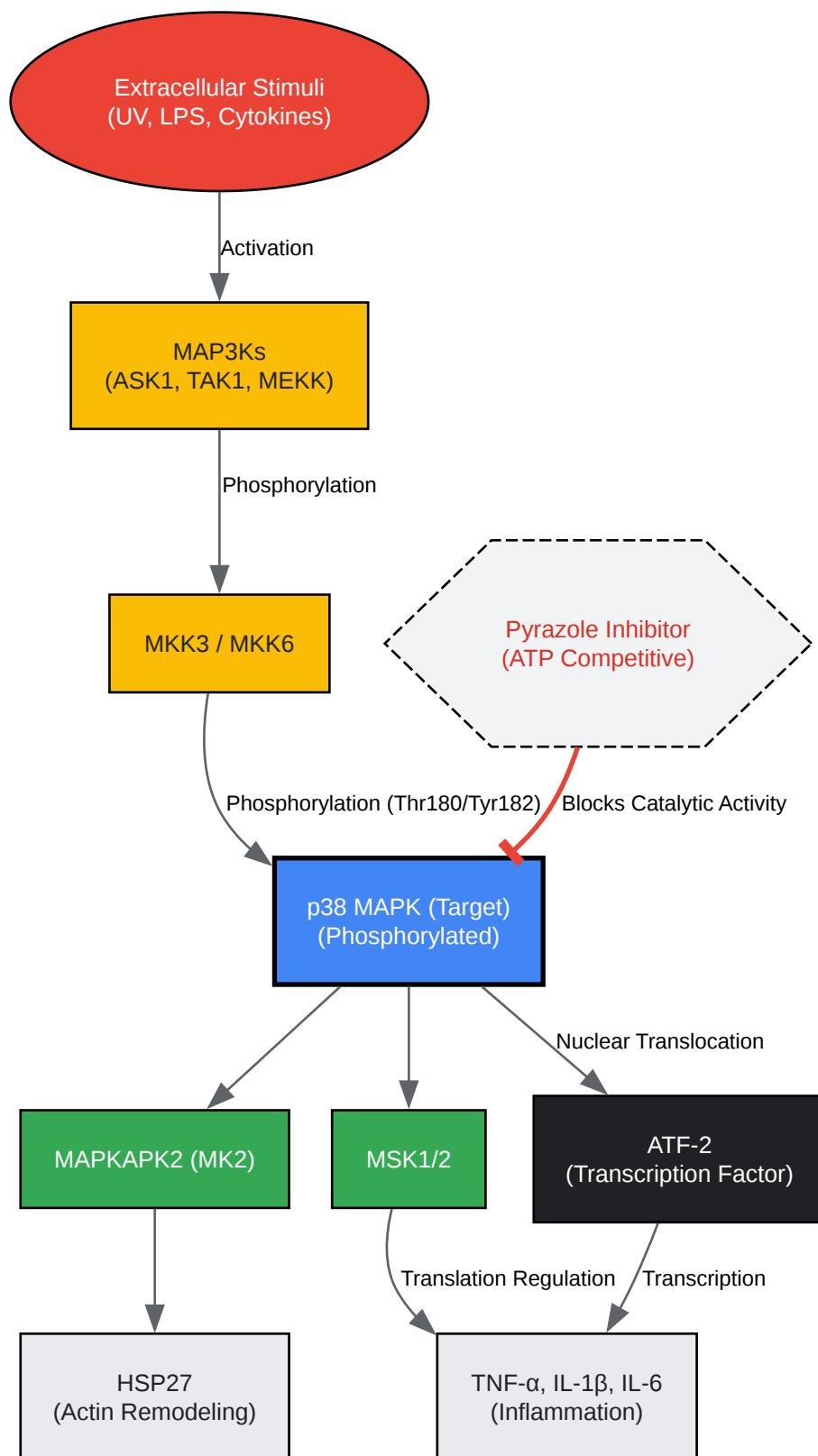
Mechanism of Action & Signaling Pathway

The 3-(3-pyridyl)-4-phenylpyrazole amine scaffold functions primarily as a Type I or Type II kinase inhibitor depending on substitution.

- Hinge Binding: The pyridine nitrogen and the pyrazole NH typically form hydrogen bonds with the hinge region amino acids (Met109/Gly110 in p38).
- Gatekeeper Interaction: The 4-phenyl moiety occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106), a critical determinant of selectivity against other kinases.

Figure 1: p38 MAPK Signaling Cascade

The following diagram illustrates the canonical activation pathway targeted by these derivatives.



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Caption: The p38 MAPK cascade showing the point of intervention by pyrazole inhibitors, preventing downstream cytokine production.

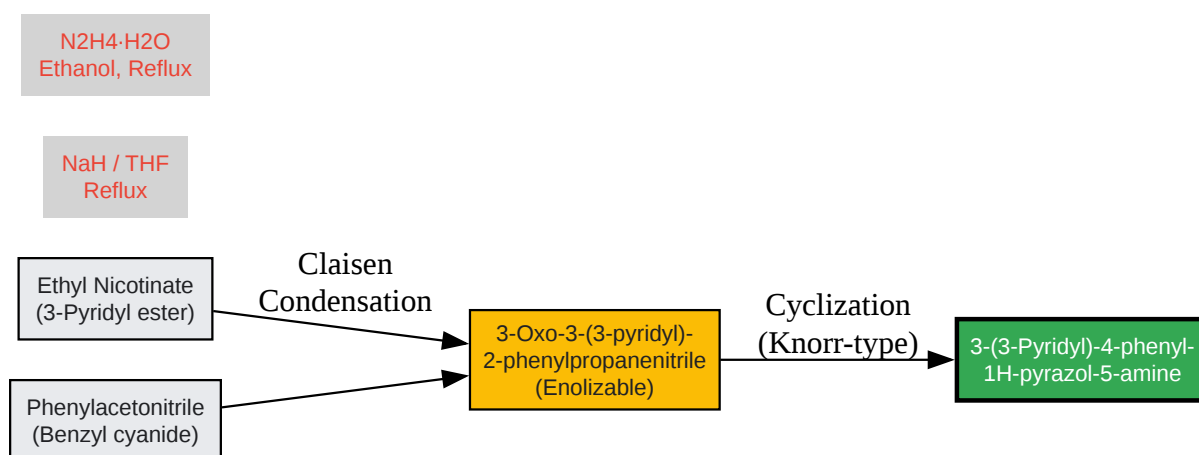
Chemical Synthesis Strategy

The synthesis of 3-(3-pyridyl)-4-phenyl-1H-pyrazol-5-amine requires a regioselective approach. The most robust method involves the condensation of an

-substituted

-ketonitrile with hydrazine.

Synthetic Workflow Diagram



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Caption: Two-step regioselective synthesis of the 5-amino-pyrazole core.

Detailed Experimental Protocol

Step 1: Synthesis of 3-oxo-3-(3-pyridyl)-2-phenylpropanenitrile

- Rationale: This step builds the carbon skeleton. The acidity of the

-proton in phenylacetone nitrile allows deprotonation by NaH, enabling nucleophilic attack on the ethyl nicotinate ester.

- Protocol:
 - Suspend Sodium Hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF under nitrogen atmosphere.
 - Add Phenylacetonitrile (1.0 eq) dropwise at 0°C. Stir for 30 min to form the carbanion.
 - Add Ethyl Nicotinate (1.1 eq) dropwise.
 - Heat the mixture to reflux (approx. 66°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane). [\[1\]](#)
 - Workup: Cool to RT. Quench carefully with ice water. The nitrile intermediate exists as an enolate salt; acidify with 1N HCl to pH 4–5 to precipitate the product. Filter, wash with water, and dry.

Step 2: Cyclization to 3-(3-pyridyl)-4-phenyl-1H-pyrazol-5-amine

- Rationale: Hydrazine acts as a dinucleophile. It attacks the ketone carbonyl and the nitrile carbon sequentially to close the 5-membered ring.
- Protocol:
 - Dissolve the
-ketonitrile intermediate (1.0 eq) in absolute Ethanol.
 - Add Hydrazine Hydrate (5.0 eq). Note: Excess hydrazine drives the reaction and prevents azine formation.
 - Reflux for 8–12 hours.
 - Workup: Concentrate the solvent under reduced pressure. Treat the residue with ice water. The solid pyrazole usually precipitates. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Structure-Activity Relationship (SAR)[2]

Modifications to the core scaffold significantly alter potency and physicochemical properties.

Position	Substituent	Effect on Biological Activity
3-Pyridyl	Unsubstituted	Good H-bond acceptor capability (Hinge binder).
6-Methyl	Can introduce steric clash or improve metabolic stability.	
4-Phenyl	4-Fluoro	Preferred. Increases metabolic stability (blocks oxidation) and lipophilicity; standard in p38 inhibitors.
4-Chloro	Increases potency but lowers solubility.	
Unsubstituted	Baseline activity; often prone to rapid metabolism.	
5-Amine	Free (-NH ₂)	Moderate potency (Type I binder).
Urea (-NH-CO-NH-R)	High Potency. Accesses the "DFG-out" allosteric pocket (Type II inhibition). Significantly improves selectivity.	
Amide (-NH-CO-R)	Generally reduces potency unless the R group picks up specific interactions (e.g., Asp112).	

Biological Evaluation Protocols

To validate the synthesized compounds, the following tiered assay system is recommended.

A. In Vitro p38 Kinase Assay (Biochemical)

- Objective: Determine IC50 values against the recombinant enzyme.
- Method: FRET-based assay (e.g., LanthaScreen) or radiometric P-ATP assay.
- Protocol:
 - Incubate recombinant p38 (5–10 nM) with the test compound (serial dilutions in DMSO) for 15 min.
 - Add substrate (ATF-2 or MBP) and ATP (at , typically 10–50 M).
 - Allow reaction for 60 min at RT.
 - Detect phosphorylation.
 - Validation: Reference compound SB-203580 should yield an IC50 of ~50–100 nM.

B. Cellular TNF- Release Assay

- Objective: Assess cell permeability and efficacy in a relevant biological context.
- Cell Line: THP-1 (Human monocytic leukemia) or PBMCs.
- Protocol:
 - Seed THP-1 cells (10^5 cells/well) in 96-well plates.
 - Pre-treat with test compounds for 1 hour.
 - Stimulate inflammation with LPS (Lipopolysaccharide, 1 g/mL).
 - Incubate for 4 hours at 37°C.

- Harvest supernatant and quantify TNF-

using a standard ELISA kit.

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